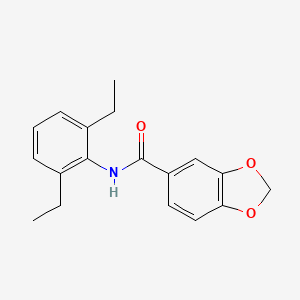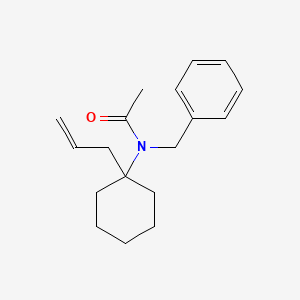![molecular formula C13H16ClNO2 B5758711 1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)
1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of enzymes involved in the production of inflammatory mediators, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine can exert various biochemical and physiological effects. It has been found to reduce oxidative stress, enhance cognitive function, and improve motor coordination in animal models. Additionally, it has been shown to inhibit the growth of cancer cells and reduce tumor size.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several future directions that can be explored in the research of 1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine. One potential area of exploration is the development of novel drug formulations that can enhance the solubility and bioavailability of this compound. Additionally, further studies can be conducted to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development. Finally, more research can be conducted to explore the potential therapeutic applications of this compound in other disease areas.
Métodos De Síntesis
The synthesis of 1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine involves the reaction of 4-chloro-3-methylphenol with acetyl chloride to form 1-(4-chloro-3-methylphenoxy)acetone. This intermediate product is then reacted with pyrrolidine in the presence of a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10-8-11(4-5-12(10)14)17-9-13(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTBLHIYGVTDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5758636.png)


![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)

![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)

![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)

![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)